REACTION_CXSMILES
|
C([Li])CCC.CCCCCC.Br[C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1.[CH3:19][O:20][CH:21]1[CH2:26][CH2:25][CH2:24][CH2:23][C:22]1=[O:27]>CCOCC>[CH3:19][O:20][CH:21]1[CH2:26][CH2:25][CH2:24][CH2:23][C:22]1([C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1)[OH:27]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
13.2 mL
|
Type
|
reactant
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
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BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
|
COC1C(CCCC1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto ice (150 g)
|
Type
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EXTRACTION
|
Details
|
The mixture was extracted with ether (2×50 ml)
|
Type
|
EXTRACTION
|
Details
|
the combined organic extracts were extracted with 1N hydrochloric acid (50 ml)
|
Type
|
EXTRACTION
|
Details
|
This aqueous extract
|
Type
|
WASH
|
Details
|
was washed with ether (20 ml)
|
Type
|
ADDITION
|
Details
|
treated with 2M sodium hydroxide solution (25 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×100 ml)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1C(CCCC1)(O)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 24 mmol | |
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |